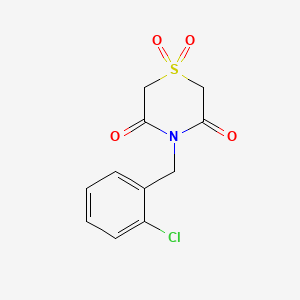

![molecular formula C22H25N3OS B2954921 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034298-70-7](/img/structure/B2954921.png)

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The benzimidazole and pyrrolidine rings in the molecule are likely to contribute to its three-dimensional structure and potentially its reactivity. The isopropylthio substituent on the phenyl group could also influence the molecule’s properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the benzimidazole and pyrrolidine rings, as well as the phenyl group with the isopropylthio substituent, could influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Ruthenium(II)-NNN pincer complexes, incorporating benzo[d]imidazolyl moieties, have been demonstrated to catalyze the condensation of benzyl alcohol and benzene-1,2-diamine to 2-phenyl-1H-benzo[d]imidazole efficiently, releasing H2. This process showcases a practical approach to synthesizing 1H-benzo[d]imidazole derivatives from alcohols without oxidants or stoichiometric inorganic bases (Li et al., 2018).

Synthesis of Heterocycles

The compound under discussion has potential relevance in the synthesis of diverse heterocyclic compounds, as demonstrated by studies on the synthesis of thiadiazoles, pyridines, and benzimidazoles from related structures. These methodologies highlight the versatility of imidazolyl-ethyl-ethanone derivatives as starting materials for constructing complex heterocyclic frameworks with potential antimicrobial and antitubercular activities (Abdelall, 2014).

Antimicrobial and Antimycobacterial Activities

Imidazole derivatives have shown significant antimicrobial and antimycobacterial activities, as evidenced by the synthesis and screening of various imidazol-1-yl-pyridin-3-yl-methanones. These studies emphasize the potential of such derivatives in developing new antimicrobial agents with efficacy against bacterial and fungal strains, including M. tuberculosis (Narasimhan et al., 2011).

Corrosion Inhibition

Research on imidazole-based molecules, including derivatives similar to the compound , has demonstrated their effectiveness in inhibiting corrosion of carbon steel in acidic media. These findings suggest applications in materials science, particularly in protecting metals from corrosive environments (Costa et al., 2021).

Material Science and Optical Applications

The development of low-cost emitters with large Stokes' shifts using imidazole derivatives illustrates the potential of these compounds in creating luminescent materials. This research points to applications in developing new optical materials for various technological uses (Volpi et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of action

The compound contains a benzimidazole moiety , which is a key component of many biologically active molecules. Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor effects . .

Mode of action

Without specific information about this compound, it’s difficult to predict its exact mode of action. Many benzimidazole derivatives exert their effects by interacting with biological macromolecules, such as proteins or dna .

Biochemical pathways

Benzimidazole derivatives can affect a variety of biochemical processes, depending on their specific targets .

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and can be metabolized by various enzymes in the body .

Eigenschaften

IUPAC Name |

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-16(2)27-19-9-7-17(8-10-19)13-22(26)24-12-11-18(14-24)25-15-23-20-5-3-4-6-21(20)25/h3-10,15-16,18H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQQZJOFTVTEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

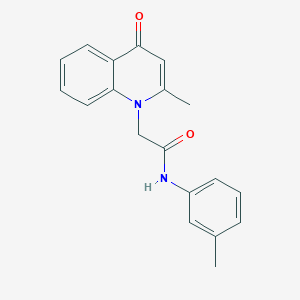

![1,7-dimethyl-3,8-dipropyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954840.png)

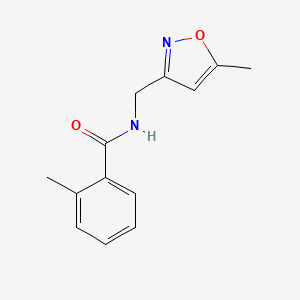

![N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2954841.png)

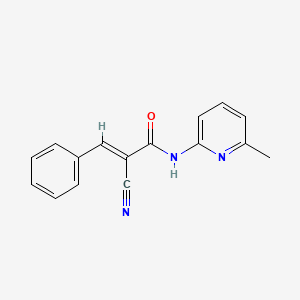

![Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954843.png)

![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2954844.png)

![8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954858.png)

![2,4-Dimethoxythieno[3,2-d]pyrimidine](/img/structure/B2954861.png)